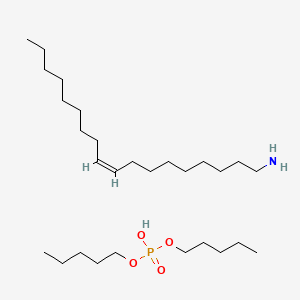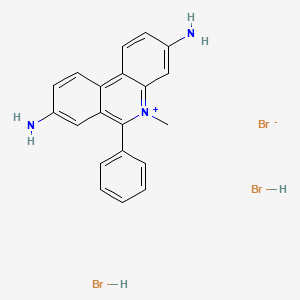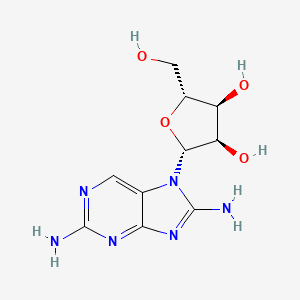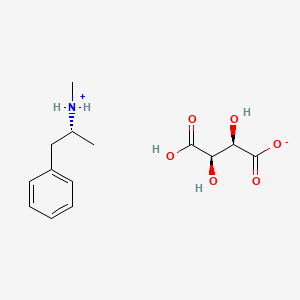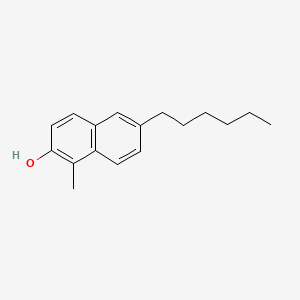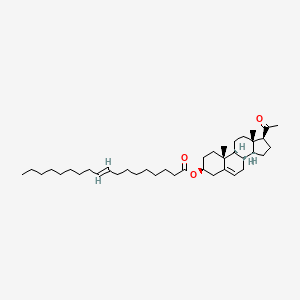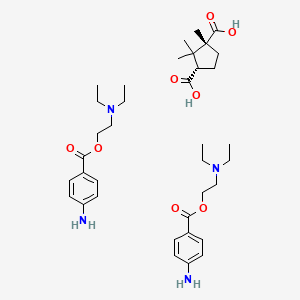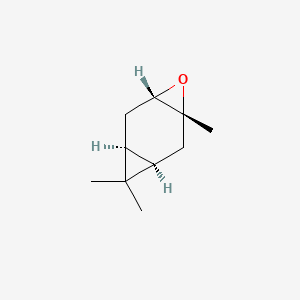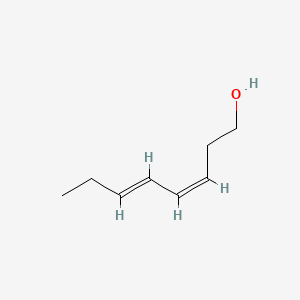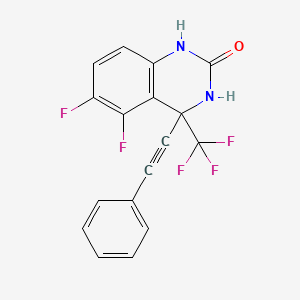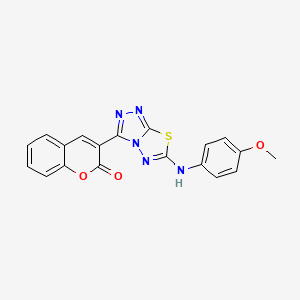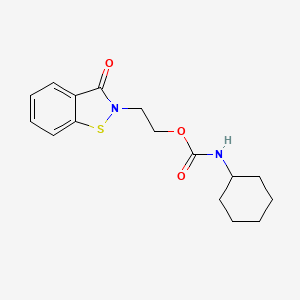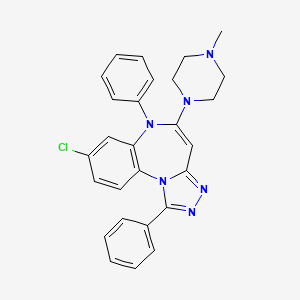
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate is a chemical compound known for its complex structure and diverse applications. It is an intermediate in the synthesis of various pharmaceutical agents and is used in scientific research for its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate involves multiple steps, starting with the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid. This is followed by the coupling of the nitrobenzoic acid with naphthalene-1,3,5-trisulfonic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted naphthalene derivatives and other functionalized compounds .
Applications De Recherche Scientifique
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including antiviral and anti-inflammatory drugs.
Industry: In the production of dyes and pigments due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate
- Trisodium 8-((4-methyl-3-aminobenzoyl)amino)naphthalene-1,3,5-trisulphonate
Uniqueness
Trisodium 8-((4-methyl-3-nitrobenzoyl)amino)naphthalene-1,3,5-trisulphonate is unique due to its specific nitro group, which imparts distinct chemical properties and reactivity compared to its amino-substituted counterparts. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
69031-54-5 |
|---|---|
Formule moléculaire |
C18H11N2Na3O12S3 |
Poids moléculaire |
612.5 g/mol |
Nom IUPAC |
trisodium;8-[(4-methyl-3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C18H14N2O12S3.3Na/c1-9-2-3-10(6-14(9)20(22)23)18(21)19-13-4-5-15(34(27,28)29)12-7-11(33(24,25)26)8-16(17(12)13)35(30,31)32;;;/h2-8H,1H3,(H,19,21)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
Clé InChI |
YCCFZXJJUOXAGV-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


